molecular formula C14H9F6NO3S B265857 N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide

N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B265857
M. Wt: 385.28 g/mol
InChI Key: DXEPAJLPPWODQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide, also known as TFMB-NH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide compounds and is known for its unique properties and characteristics.

Mechanism of Action

N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of inflammatory responses and the growth of cancer cells. N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also been shown to have an effect on the immune system, leading to the suppression of autoimmune responses.
Biochemical and Physiological Effects:
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects on the body. These effects include the inhibition of certain enzymes and proteins, the suppression of inflammatory responses, and the suppression of cancer cell growth. N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also been shown to have an effect on the immune system, leading to the suppression of autoimmune responses.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide for lab experiments is its ability to inhibit the activity of certain enzymes and proteins. This inhibition can be used to study the effects of these enzymes and proteins on various biological processes. However, one of the limitations of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide. One area of research is in the development of new drugs for the treatment of cancer, inflammatory diseases, and autoimmune disorders. Another area of research is in the study of the mechanisms of action of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide and its effects on various biological processes. Finally, research can also be focused on the development of new synthesis methods for N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide that are more efficient and cost-effective.

Synthesis Methods

The synthesis of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide can be achieved through several methods, including the reaction of 4-(trifluoromethoxy)aniline with trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide as the final product. Other methods of synthesis include the reaction of 4-(trifluoromethoxy)aniline with trifluoromethylbenzenesulfonyl fluoride in the presence of a base.

Scientific Research Applications

N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs for the treatment of various diseases. N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been shown to have promising results in the treatment of cancer, inflammatory diseases, and autoimmune disorders.

properties

Product Name

N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C14H9F6NO3S

Molecular Weight

385.28 g/mol

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C14H9F6NO3S/c15-13(16,17)9-2-1-3-12(8-9)25(22,23)21-10-4-6-11(7-5-10)24-14(18,19)20/h1-8,21H

InChI Key

DXEPAJLPPWODQJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

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